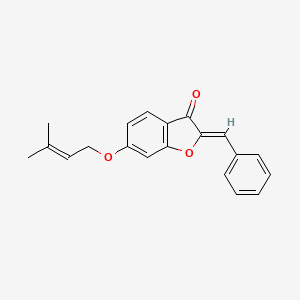

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

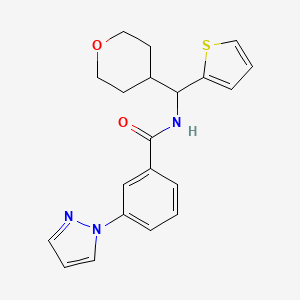

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, also known as BMBOB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMBOB is a benzofuran derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of novel aurone derivatives, including 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one. These compounds were characterized using IR, 1H and 13C NMR, and Mass spectroscopy, with their crystal structures solved by single crystal X-ray diffraction data, analyzing the structures in terms of supramolecular interactions (Rambabu et al., 2013).

Catalytic Activity

A study on the catalytic activity of a series of Zn(II) phenoxides for the copolymerization of epoxides and carbon dioxide has been reported. This research focuses on the synthesis, characterization, and application of zinc phenoxides in catalysis, demonstrating the potential utility of such compounds in polymer science (Darensbourg et al., 1999).

Photophysical Properties

The synthesis, crystal structure, and two-photon excited fluorescence properties of three aurone derivatives, including compounds structurally related to "(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one", have been investigated. These compounds exhibit strong two-photon excited fluorescence, indicating their potential application in materials science and photonics (Ma et al., 2013).

Antioxidant Properties

Research on the actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution has been conducted. This study synthesizes and analyzes the antioxidant properties of benzofuranone derivatives, contributing to the understanding of their mechanism of action and potential applications as antioxidants (Zhu et al., 2011).

Alkylation Reactions

A study on the alkylation of benzofuran by isobutylene and tert-butyl alcohol, exploring the major reaction products and the influence of catalyst acidity on product yield, highlights the synthetic utility of benzofuran derivatives in organic synthesis (Karakhanov et al., 1971).

properties

IUPAC Name |

(2Z)-2-benzylidene-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(13-16)23-19(20(17)21)12-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUKHLJYIUFTKG-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)

![Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2923837.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2923842.png)

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)